Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate
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Overview
Description
Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an amino group at the 4-position of the pyrazole ring and a butanoate ester group at the 4-position of the butanoate chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields.
Preparation Methods
The synthesis of Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by an amino group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate can be compared with other pyrazole derivatives, such as:
4-Amino-1-methylpyrazole: This compound lacks the butanoate ester group and has different biological activities.
1-Methyl-1H-pyrazole-4-amine: Similar to the previous compound but with a methyl group at the 1-position.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: This compound has a cyano group instead of the butanoate ester group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 4-(4-aminopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C8H13N3O2/c1-13-8(12)3-2-4-11-6-7(9)5-10-11/h5-6H,2-4,9H2,1H3 |
InChI Key |
UPJJSPHXJJAWAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCN1C=C(C=N1)N |
Origin of Product |
United States |
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